3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine

Description

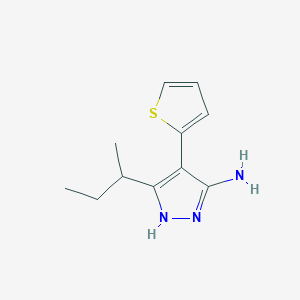

3-(Sec-butyl)-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by a sec-butyl group at position 3 and a thiophen-2-yl substituent at position 4 of the pyrazole ring. Its molecular formula is C₁₁H₁₅N₃S (molecular weight: 221.32 g/mol). The compound’s structure combines steric bulk (sec-butyl) with the electron-rich thiophene moiety, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C11H15N3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

5-butan-2-yl-4-thiophen-2-yl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H15N3S/c1-3-7(2)10-9(11(12)14-13-10)8-5-4-6-15-8/h4-7H,3H2,1-2H3,(H3,12,13,14) |

InChI Key |

PNWRPGISRIXTJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(C(=NN1)N)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a thiophene ring.

Introduction of the Sec-butyl Group: The sec-butyl group can be introduced via alkylation reactions. This involves the use of sec-butyl halides in the presence of a base to attach the sec-butyl group to the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

Substitution: The compound can undergo substitution reactions where the sec-butyl or thiophene groups are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Position and Functional Groups

4-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 130599-39-2)

- Structure : Methyl group at position 4, thiophen-2-yl at position 3.

- Molecular Formula : C₈H₉N₃S (167.24 g/mol).

- Key Differences :

- Smaller substituent (methyl vs. sec-butyl) reduces steric hindrance and lipophilicity (predicted LogP: ~1.5 vs. ~3.2 for the target compound).

- The methyl group may enhance aqueous solubility but limit membrane permeability compared to the sec-butyl derivative.

4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

- Structure : Fluorophenyl at position 4, trifluoromethyl at position 3.

- Key Differences: Electron-withdrawing groups (fluorine, CF₃) enhance metabolic stability and binding affinity in kinase inhibitors.

- Synthesis : Prepared via condensation reactions with fluorophenyl isocyanates .

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

- Structure : Pyridin-4-yl at position 3, fluorophenyl at position 4.

- Regioisomeric positioning (fluorophenyl at 4 vs. 3 in the target compound) drastically alters kinase inhibition profiles, as shown in p38α MAP kinase and cancer kinase studies .

Kinase Inhibition

- Target Compound: Limited data, but structural analogs (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) show nanomolar IC₅₀ values against Src, B-Raf, and EGFR kinases .

- Comparison :

- Thiophene substituents may engage in sulfur-specific interactions (e.g., van der Waals forces) but lack the hydrogen-bonding capability of pyridine or fluorophenyl groups.

- Sec-butyl’s bulk may hinder binding in some kinases but enhance selectivity in others due to steric exclusion.

Enzyme Inhibition (BoNTA)

- 3-Substituted Phenyl Pyrazol-5-amine Derivatives : Demonstrated BoNTA inhibition via mercaptoacetamide conversion.

Lipophilicity and Solubility

| Compound | Substituents (Position 3/4) | Molecular Weight | Predicted LogP |

|---|---|---|---|

| Target Compound | Sec-butyl / Thiophen-2-yl | 221.32 | ~3.2 |

| 4-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | Methyl / Thiophen-2-yl | 167.24 | ~1.5 |

| 4-(4-Fluorophenyl)-3-(CF₃)-1H-pyrazol-5-amine | CF₃ / 4-Fluorophenyl | 230.18 | ~2.8 |

- Key Insight : The sec-butyl group increases hydrophobicity, favoring membrane permeability but complicating aqueous formulation.

Structural and Electronic Analysis

- Thiophene vs. Phenyl : Thiophene’s sulfur atom contributes to a polarized electron cloud, enhancing interactions with electrophilic regions in protein targets.

- Regioisomerism : Switching substituent positions (e.g., 3 → 4) can abolish p38α MAP kinase activity while introducing cancer kinase inhibition, as shown in Abu Thaher et al. (2012) .

Biological Activity

3-(Sec-butyl)-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a sec-butyl group and a thiophene moiety. The general structure can be represented as follows:

Synthesis Methods:

The synthesis typically involves the reaction of sec-butylamine with 4-thiophen-2-yl-1H-pyrazole under controlled conditions. Common solvents include ethanol, and the reaction is often conducted at elevated temperatures to ensure optimal yield and purity.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth by interfering with essential cellular processes. The mechanism often involves the inhibition of bacterial enzymes, leading to cell lysis and death .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response . This action suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes, similar to other pyrazole derivatives. For example, it has been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management. By modulating enzyme activity, it could play a role in regulating metabolic pathways.

Case Studies and Research Findings

Several studies have assessed the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Mechanisms : In vitro assays indicated that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), underscoring its anti-inflammatory capabilities .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thiophene and pyrazole moieties can enhance biological activity, providing insights for drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| 1-sec-butyl-3-methyl-1H-pyrazol-5-amine | Structure | DPP-IV inhibition |

| 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | Structure | Antitumor properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.